1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
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Overview
Description
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring substituted with an allyl group and a benzoimidazole moiety. The presence of the fluorobenzyl group adds to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Scientific Research Applications
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multi-step organic reactionsThe allyl group is then added via an allylation reaction, and the final step involves the formation of the pyrrolidinone ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored to maintain the integrity of the compound and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoimidazole oxides, while reduction can lead to the formation of reduced benzoimidazole derivatives .
Mechanism of Action
The mechanism of action of 1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. The benzoimidazole moiety is known to interact with enzymes and receptors, modulating their activity. The fluorobenzyl group enhances the compound’s binding affinity and specificity, leading to more potent biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorobenzyl)-6-isopropoxy-N-(1-methylpiperidin-4-yl)-1H-benzo[d]imidazol-2-amine: Shares the benzoimidazole core and fluorobenzyl group but differs in the substituents on the benzoimidazole ring.
1-(4-fluorobenzyl)-2-chloro-6-isopropoxy-1H-benzo[d]imidazole: Another similar compound with a different substitution pattern.
Uniqueness
1-allyl-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the combination of the allyl group, fluorobenzyl group, and pyrrolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O/c1-2-11-24-13-16(12-20(24)26)21-23-18-9-5-6-10-19(18)25(21)14-15-7-3-4-8-17(15)22/h2-10,16H,1,11-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPUUXJRXUXONG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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